molecular formula C10H15ClN2 B1399039 [(2-Chloropyridin-4-yl)methyl]diethylamine CAS No. 1247361-50-7

[(2-Chloropyridin-4-yl)methyl]diethylamine

Cat. No. B1399039
M. Wt: 198.69 g/mol
InChI Key: XDQCIKQWQIUGLZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Chloropyridin-4-yl)methyl]diethylamine” are not well-documented. Information such as the compound’s melting point, boiling point, density, and solubility would typically be included in this analysis .

Scientific Research Applications

1. Environmental Monitoring

(Sacher, Lenz, & Brauch, 1997) explored methods for determining aliphatic amines, including diethylamine, in wastewater and surface water. These methods are crucial for monitoring the environmental presence of such compounds.

2. Antimalarial Research

Research by (Barlin & Jiravinyu, 1990) discusses the synthesis of compounds from diethylamine for evaluating their potential as antimalarials.

3. Chemical Synthesis and Analysis

(Litvinov et al., 1991) study the hydrolysis of certain compounds leading to 2-aminopyridinio-methylphosphonite, emphasizing the role of diethylamine in chemical synthesis.

4. Agriculture and Pest Control

(Tanaka et al., 1999) focus on synthesizing key intermediates for neo-nicotinoide insecticides, highlighting the agricultural applications of these compounds.

5. Organic Chemistry

(Bergmann & Cohen, 1970) explore the use of diethylamine in the fluorination of organic compounds, showing its importance in organic chemistry transformations.

6. Photocatalysis

(Hassanzadeh-Tabrizi et al., 2016) report the synthesis of nanostructured CuAl2O4 using diethylamine, emphasizing its role in photocatalysis and environmental applications.

7. DNA Interaction and Medical Research

(Kumar et al., 2012) explore Cu(II) complexes of tridentate ligands involving diethylamine, focusing on DNA binding and potential medical applications.

Safety And Hazards

Based on the available data, it’s difficult to provide a comprehensive overview of the safety and hazards associated with “[(2-Chloropyridin-4-yl)methyl]diethylamine”. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-3-13(4-2)8-9-5-6-12-10(11)7-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQCIKQWQIUGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chloropyridin-4-yl)methyl]diethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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